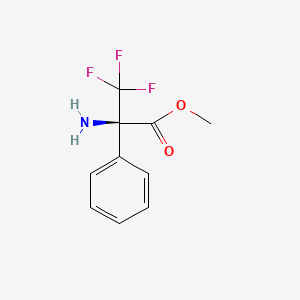

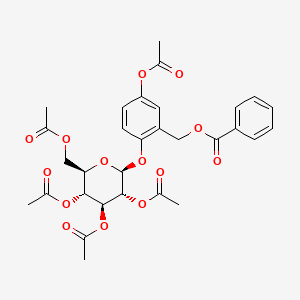

![molecular formula C11H12N2O B579196 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone CAS No. 18076-20-5](/img/structure/B579196.png)

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Chemical Reactions Analysis

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthetic Protocols and Chemical Properties

- Synthesis and Applications : Compounds with the benzimidazole core, including derivatives and related structures, have been extensively studied for their synthetic protocols and applications in various fields. For example, benzimidazole and its derivatives exhibit a range of pharmacological importance due to their core structures serving as secondary metabolites. Synthetic protocols reviewed for compounds similar to the queried chemical emphasize methods like Suzuki coupling reactions and radical-mediated cyclization, which are crucial for synthesizing biologically active molecules (Mazimba, 2016).

Biological and Pharmacological Activities

Antioxidant and Radical Scavenging Properties : Chromones and their derivatives, structurally related to benzimidazoles, are natural compounds found in the human diet, associated with significant antioxidant properties. These properties contribute to neutralizing active oxygen species and halting free radical processes, potentially delaying or preventing cell damage leading to various diseases (Yadav et al., 2014).

Antitumor Activities : Imidazole derivatives, closely related to benzimidazoles, have been studied for their antitumor activities. Research indicates that certain imidazole derivatives have undergone preclinical testing, suggesting potential as new antitumor drugs or for synthesizing compounds with varying biological properties (Iradyan et al., 2009).

Chemical Reactivity and Structural Variability

- Structural and Reactivity Insights : The chemistry and properties of compounds containing benzimidazole and related heterocycles indicate significant potential for chemical modification and biological activity enhancement. Reviews on the variability in chemistry and properties of such compounds provide a foundation for developing new materials with improved reactivity, spectroscopic properties, and biological activity (Boča et al., 2011).

Environmental Applications and Impacts

- Redox Mediators in Pollution Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants highlights an environmental application area for related compounds. Such research underscores the potential of chemical derivatives in enhancing the efficiency of pollutant degradation, suggesting avenues for environmental remediation applications (Husain & Husain, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Properties

IUPAC Name |

1-(1,2-dimethylbenzimidazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELCUQXPNYOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254596 |

Source

|

| Record name | 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-20-5 |

Source

|

| Record name | 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18076-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)